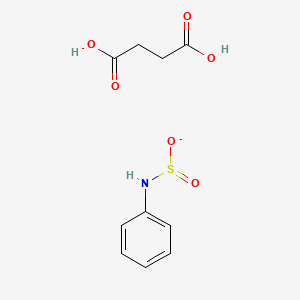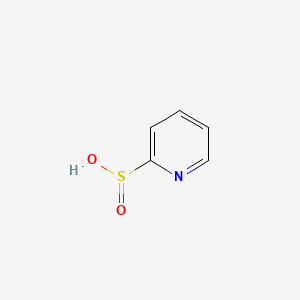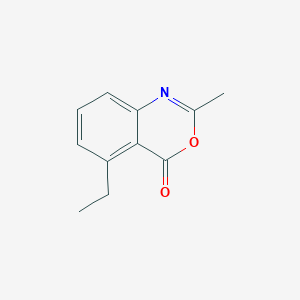
N-Phenylsulfonic amide succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylsulfonic amide succinate is a chemical compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylsulfonic amide succinate typically involves the reaction of sulfonic acid derivatives with amines. One common method includes the condensation of sulfonyl chlorides with amines under controlled conditions . The reaction can be facilitated by using reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride, which help in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of heterogeneous acid catalysts, such as sulfamic acid-functionalized nano-titanium dioxide, can enhance the efficiency and yield of the reaction . These catalysts are preferred due to their recyclability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Phenylsulfonic amide succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuryl chloride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
N-Phenylsulfonic amide succinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: This compound derivatives are being explored for their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenylsulfonic amide succinate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the electron transfer chain, leading to reduced energy production in cells.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Phenylsulfonic amide succinate include:
- N-Phenylsulfonamide
- N-Acylhydrazones
- Sulfonyl chlorides
Uniqueness
This compound stands out due to its unique combination of sulfonamide and succinate moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its diverse applications in various fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H12NO6S- |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
butanedioic acid;(sulfinatoamino)benzene |
InChI |
InChI=1S/C6H7NO2S.C4H6O4/c8-10(9)7-6-4-2-1-3-5-6;5-3(6)1-2-4(7)8/h1-5,7H,(H,8,9);1-2H2,(H,5,6)(H,7,8)/p-1 |
InChI Key |
OQAKBDNCCHGHCX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)[O-].C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)


![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)




![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)

